molecular formula C16H22N2O2 B2760006 N-cyclopentyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide CAS No. 2097863-01-7

N-cyclopentyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide

Cat. No.: B2760006
CAS No.: 2097863-01-7
M. Wt: 274.364
InChI Key: BEQKHLLSFZBKBP-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide is a compound that belongs to the class of oxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclopentyl group, a dihydrobenzo[f][1,4]oxazepine ring, and an acetamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C) . Another approach involves the use of multicomponent reactions, such as the Ugi reaction followed by Mitsunobu cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction protocols to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide stands out due to its specific structural features, such as the cyclopentyl group and the acetamide moiety, which contribute to its unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(17-14-6-2-3-7-14)12-18-9-10-20-15-8-4-1-5-13(15)11-18/h1,4-5,8,14H,2-3,6-7,9-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQKHLLSFZBKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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